N-Benzyl-1,4-Phenylendiamin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-1,4-benzenediamine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.192. It is a derivative of 1,4-phenylenediamine, where a benzyl group is attached to one of the nitrogen atoms. This compound is often used in scientific research and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-1,4-benzenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-benzenediamine dihydrochloride typically involves the reaction of 1,4-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-1,4-benzenediamine dihydrochloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-1,4-benzenediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of N-Benzyl-1,4-benzenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Phenylenediamine dihydrochloride: A simpler derivative without the benzyl group.
N,N-Dimethyl-1,4-phenylenediamine dihydrochloride: Contains two methyl groups instead of a benzyl group.
N-Dodecyl-N-methyl-1,4-phenylenediamine dihydrochloride: Contains a long alkyl chain for enhanced hydrophobic interactions.
Uniqueness
N-Benzyl-1,4-benzenediamine dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .
Biologische Aktivität
N-Benzyl-1,4-benzenediamine dihydrochloride, also known as N-benzyl-p-phenylenediamine dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antibacterial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
N-Benzyl-1,4-benzenediamine dihydrochloride is a derivative of 1,4-benzenediamine with a benzyl group attached to one of the amine nitrogens. Its chemical formula is C13H14Cl2N2, and it is often used in various biochemical applications due to its unique structural characteristics.
Biological Activity Overview
The biological activities of N-benzyl-1,4-benzenediamine dihydrochloride can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds related to N-benzyl-1,4-benzenediamine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Effects : Several studies have highlighted the potential of benzimidazole derivatives, including those similar to N-benzyl-1,4-benzenediamine, in inhibiting cancer cell proliferation. These compounds have shown activity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
- Anti-inflammatory and Antioxidant Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages. Additionally, antioxidant activities have been reported, which are crucial for protecting cells from oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives synthesized from N-benzyl-1,4-benzenediamine. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than standard antibiotics:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound 1 | 12.5 | S. typhi |
Compound 2 | 50 | E. coli |
Compound 3 | 62.5 | S. aureus |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .
Anticancer Activity
In vitro studies have assessed the anticancer potential of N-benzyl-1,4-benzenediamine derivatives against various cancer cell lines. For example:
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
A2780 (Ovarian) | 13.7 | N-Benzyl derivative |
MCF7 (Breast) | 6.26 | Benzimidazole analog |
The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells .
The mechanisms underlying the biological activities of N-benzyl-1,4-benzenediamine dihydrochloride are multifaceted:
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes essential for cancer cell survival.
- Enzyme Inhibition : The inhibition of specific enzymes involved in inflammatory pathways has been proposed as a mechanism for their anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
17272-84-3 |
---|---|
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
4-N-benzylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H |
InChI-Schlüssel |
DCQAEGWLXWRTRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.